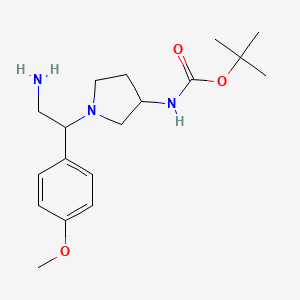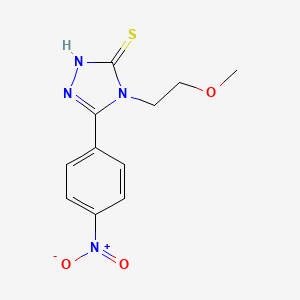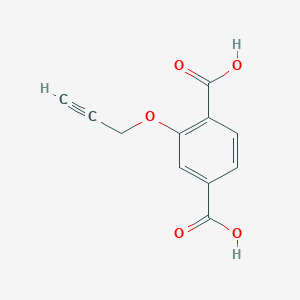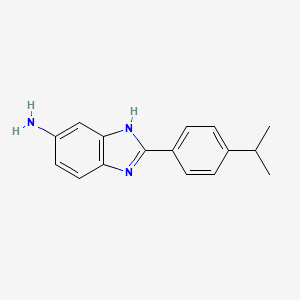![molecular formula C17H11ClN4S B11763316 6-(2-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B11763316.png)
6-(2-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol is a heterocyclic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a thiol group and a chlorophenyl group in its structure contributes to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, a reaction involving 2-chlorobenzaldehyde, acetophenone, and thiourea in the presence of a base such as potassium carbonate can yield the desired compound through a series of condensation and cyclization steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions
6-(2-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the aromatic rings or the thiol group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Modified aromatic rings, reduced thiol groups.
Substitution: Substituted chlorophenyl derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role as an enzyme inhibitor, particularly in the inhibition of protein kinases.
作用機序
The compound exerts its effects primarily through the inhibition of specific enzymes, such as cyclin-dependent kinases (CDKs). By binding to the active site of these enzymes, it prevents their normal function, leading to the disruption of cell cycle progression and induction of apoptosis in cancer cells . The molecular targets include key residues in the enzyme’s active site, and the pathways involved are related to cell cycle regulation and apoptosis.
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the core structure but may have different substituents, leading to variations in their biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds have an additional triazole ring, which can enhance their enzyme inhibitory properties.
Uniqueness
6-(2-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol is unique due to the presence of both a thiol group and a chlorophenyl group, which contribute to its distinct chemical reactivity and biological activity. Its ability to inhibit CDKs and induce apoptosis makes it a promising candidate for anticancer research .
特性
分子式 |
C17H11ClN4S |
|---|---|
分子量 |
338.8 g/mol |
IUPAC名 |
6-(2-chlorophenyl)-1-phenyl-7H-pyrazolo[3,4-d]pyrimidine-4-thione |
InChI |
InChI=1S/C17H11ClN4S/c18-14-9-5-4-8-12(14)15-20-16-13(17(23)21-15)10-19-22(16)11-6-2-1-3-7-11/h1-10H,(H,20,21,23) |
InChIキー |
JLPTVITUTADNRV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=S)N=C(N3)C4=CC=CC=C4Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1-Vinyl-2-oxabicyclo[2.2.2]octan-4-yl)methyl acetate](/img/structure/B11763238.png)
![2-{[(Tert-butoxy)carbonyl]amino}-2-(3,5-difluorophenyl)acetic acid](/img/structure/B11763241.png)

![(5S,7R)-2-oxatricyclo[3.3.1.13,7]decan-1-amine;hydrochloride](/img/structure/B11763244.png)
![5-(4-Bromophenyl)-4,6-diazaspiro[2.4]hept-4-en-7-one](/img/structure/B11763245.png)


![(3AS,4R,7R,8aR)-7-hydroxytetrahydro-4,7-methano[1,3]dioxolo[4,5-c]oxepine-2,6(7H)-dione](/img/structure/B11763271.png)
![O-[(1-methylsulfonylpiperidin-4-yl)methyl]hydroxylamine](/img/structure/B11763275.png)

![N1-[2-(Dimethylamino)ethyl]-2-fluoro-N1-methylbenzene-1,4-diamine](/img/structure/B11763282.png)


![8-Chloro-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine hydrochloride](/img/structure/B11763290.png)
